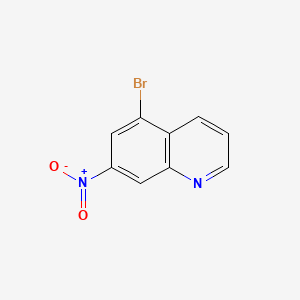

5-Bromo-7-nitroquinoline

CAS No.:

Cat. No.: VC13790916

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrN2O2 |

|---|---|

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | 5-bromo-7-nitroquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H |

| Standard InChI Key | TWUKJKAWBCXXMM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 |

| Canonical SMILES | C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 |

Introduction

Structural and Chemical Properties of 5-Bromo-7-nitroquinoline

Synthetic Pathways for 5-Bromo-7-nitroquinoline

The synthesis of 5-bromo-7-nitroquinoline can be approached through sequential functionalization of the quinoline core. Two plausible routes are outlined below:

Route 2: Bromination Followed by Nitration

-

Bromination of Quinoline:

Direct bromination of quinoline with Br₂ or NBS typically occurs at position 3 or 5. Position-selective bromination may require protective groups or tailored reaction conditions . -

Nitration:

Nitration of 5-bromoquinoline would likely favor position 7 due to the meta-directing influence of the bromine atom.

Challenges in Regioselective Synthesis

The primary challenge lies in achieving regioselective nitration at position 7. For example, in the synthesis of 5-bromo-7-trifluoromethylquinoline (CN108409649B ), Skraup condensation with m-trifluoromethylaniline ensures the CF₃ group occupies position 7, simplifying subsequent bromination. Adapting this strategy for nitro groups would require:

-

A meta-directing group at position 3 to guide nitration to position 7.

-

High-temperature nitration protocols to overcome electronic deactivation.

Computational and Experimental Outlook

Density Functional Theory (DFT) Studies

DFT calculations could predict the electronic structure and reactive sites of 5-bromo-7-nitroquinoline, aiding in rational drug design. Key parameters include:

-

Electrostatic Potential Maps: To identify nucleophilic/electrophilic regions.

-

Frontier Molecular Orbitals: To assess reactivity and stability.

Experimental Validation

Proposed steps for future research:

-

Synthesis Optimization: Screen nitrating agents (e.g., acetyl nitrate) for regioselectivity.

-

Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume